molecular formula C9H25N2O7P B12081823 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)

Cat. No.: B12081823
M. Wt: 304.28 g/mol
InChI Key: CXCGNSDRQMUKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA) derivative. It is a phospholipid with a glycerol backbone, a hexanoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphate group at the sn-3 position. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) can be synthesized through the esterification of glycerol-3-phosphate with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is widely used in scientific research due to its role in:

    Chemistry: Studying the properties and reactions of phospholipids.

    Biology: Investigating cell signaling pathways and membrane dynamics.

    Medicine: Exploring its potential as a biomarker for diseases and its role in drug delivery systems.

    Industry: Used in the formulation of cosmetics and pharmaceuticals.

Mechanism of Action

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates various intracellular signaling pathways, leading to effects such as cell proliferation, smooth muscle contraction, and neurotransmitter release. The compound’s interaction with GPCRs is crucial for its role in cellular communication and regulation .

Comparison with Similar Compounds

Similar Compounds

    1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another LPA derivative with an oleoyl group instead of a hexanoyl group.

    1-palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Contains a palmityl group at the sn-1 position.

    1-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Features an octadecyl group.

Uniqueness

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with cellular membranes and receptors. This specificity makes it a valuable tool in research for understanding the structure-activity relationships of phospholipids .

Properties

IUPAC Name

diazanium;(3-hexanoyloxy-2-hydroxypropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCGNSDRQMUKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25N2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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